Emodepside (Standard)

Beschreibung

BenchChem offers high-quality Emodepside (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Emodepside (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

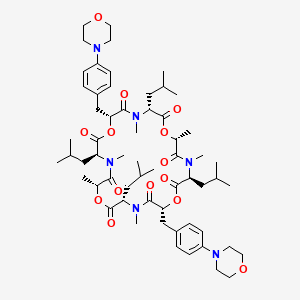

Molekularformel |

C60H90N6O14 |

|---|---|

Molekulargewicht |

1119.4 g/mol |

IUPAC-Name |

(3S,6R,9R,12R,15S,18R,21S,24R)-4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |

InChI |

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3/t41-,42-,47-,48+,49+,50+,51-,52-/m1/s1 |

InChI-Schlüssel |

ZMQMTKVVAMWKNY-CZOLZNPPSA-N |

Isomerische SMILES |

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@@H](C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C |

Kanonische SMILES |

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Mechanism of Emodepside: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside (B1671223) is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity, effective against a range of nematodes, including those resistant to other drug classes.[1][2] Its unique mechanism of action distinguishes it from classical anthelmintics, making it a valuable tool in veterinary medicine and a promising candidate for treating human parasitic infections.[3][4][5] This guide provides an in-depth examination of the molecular mechanisms underpinning Emodepside's efficacy, detailing its primary targets, the subsequent signaling cascades, and the ultimate physiological consequences for the parasite. It consolidates quantitative data from multiple studies and outlines the key experimental protocols used to elucidate this mode of action.

Core Mechanism of Action: A Dual-Receptor Interaction

The anthelmintic effect of Emodepside is primarily mediated through its interaction with two key proteins at the neuromuscular junction of nematodes: the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel, SLO-1.[6][7] While both are targeted, genetic evidence strongly suggests that the anthelmintic activity is predominantly exerted through the SLO-1 channel.[6]

The Primary Target: Latrophilin-1 (LAT-1) Receptor

Initial studies identified a G-protein coupled receptor, LAT-1, an ortholog of mammalian latrophilin receptors, as a binding site for Emodepside.[5][8] This interaction is particularly crucial for the drug's effect on the pharyngeal muscles of nematodes.[1][9] Emodepside binding to LAT-1, which is expressed in the nervous system, is believed to initiate an intracellular signaling cascade.[5][10] In Caenorhabditis elegans, the paralytic effect of Emodepside on pharyngeal pumping is dependent on the presence of LAT-1.[1]

The Effector Channel: SLO-1 Potassium Channel

The principal effector of Emodepside's paralytic action is the SLO-1 channel, a large-conductance, calcium- and voltage-activated potassium channel (also known as a BK channel).[1][5][6] Genetic studies in C. elegans have demonstrated that strains with loss-of-function mutations in the slo-1 gene are completely resistant to Emodepside.[6] This highlights the central role of SLO-1 in mediating the drug's effects on locomotion and egg-laying.[1][11]

Emodepside acts as a potent opener of the SLO-1 channel.[6][12] This effect has been demonstrated to be direct, as the application of Emodepside to Xenopus oocytes expressing C. elegans SLO-1a channels results in a significant increase in potassium currents, even in the absence of elevated intracellular calcium.[6] This prolonged activation of SLO-1 leads to an efflux of potassium ions from the neuron or muscle cell.[7] The resulting hyperpolarization of the cell membrane inhibits neurotransmitter release at the neuromuscular junction, leading to a flaccid paralysis of the worm's pharyngeal and body wall muscles, ultimately causing death.[1][7][13][14]

Intracellular Signaling Pathway

While Emodepside can directly activate SLO-1, the involvement of the LAT-1 receptor suggests a more complex signaling network. The prevailing model posits that Emodepside binding to the G-protein coupled LAT-1 receptor activates a Gq signaling pathway.[15][16] This pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[17][18] These second messengers can then modulate the activity of the SLO-1 channel, potentially through the release of intracellular calcium stores or activation of protein kinase C (PKC).[15] The effect of Emodepside on SLO-1 channels in Ascaris suum muscle is enhanced by the activation of PKC and nitric oxide (NO) pathways, suggesting these signaling cascades converge on the SLO-1 channel.[5][15]

Quantitative Data Summary

The potency of Emodepside varies between nematode species and developmental stages. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of Emodepside (IC50 Values)

| Nematode Species | Life Stage | IC50 (µM) at 24h | IC50 (µM) at 72h | Reference(s) |

| Trichuris muris | L1 Larvae | 3.7 | N/A | [19] |

| Ancylostoma ceylanicum | Adult | < 0.005 | < 0.0025 | [19] |

| Necator americanus | Adult | < 0.005 | < 0.0025 | [19] |

| Caenorhabditis elegans | Adult | 0.0037 (on agar) | N/A | [11] |

| Caenorhabditis elegans | L4 Larvae | 0.0134 (on agar) | N/A | [11] |

N/A: Not Applicable or Not Reported

Table 2: In Vivo Efficacy of Emodepside (ED50 Values)

| Nematode Species | Host | ED50 (mg/kg, oral) | Reference(s) |

| Trichuris muris | Mouse | 1.2 | [19] |

Key Experimental Protocols

The mechanism of action of Emodepside has been elucidated through a combination of genetic, pharmacological, and electrophysiological studies. Below are detailed methodologies for key experiments.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This technique is fundamental for studying the direct effect of Emodepside on the SLO-1 ion channel in a controlled environment.[6][20][21]

Methodology:

-

Oocyte Preparation: Stage V-VI oocytes are surgically harvested from adult female Xenopus laevis frogs.[22] The ovarian lobes are treated with collagenase to defolliculate the oocytes.

-

cRNA Injection: The coding sequence for the nematode slo-1 gene is subcloned into an expression vector. Capped RNA (cRNA) is synthesized in vitro. A specific amount of cRNA (e.g., 24-46 nl) is injected into the cytoplasm of each oocyte using a nanoinjector.[20][23]

-

Incubation: Injected oocytes are incubated for 2-4 days at 14-17°C in a buffered solution (e.g., Barth's solution) to allow for channel protein expression and insertion into the oocyte membrane.[20][23]

-

Two-Electrode Voltage Clamp (TEVC):

-

An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., Ringer's solution).[22]

-

Two microelectrodes, filled with a high concentration of KCl (e.g., 1 M), are inserted into the oocyte.[20] One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.

-

A voltage-step protocol is applied to elicit channel opening, and the resulting currents are recorded.

-

Emodepside is applied to the bath, and changes in the recorded currents are measured to determine the drug's effect on channel activity.[6]

-

Caenorhabditis elegans Motility (Thrashing) Assay

This in vivo assay provides a robust measure of the paralytic effect of Emodepside on a whole organism.[11][24][25]

Methodology:

-

Worm Culture and Synchronization: Wild-type C. elegans (e.g., N2 Bristol strain) are cultured on Nematode Growth Medium (NGM) agar (B569324) plates seeded with E. coli OP50. A synchronized population of a specific life stage (e.g., L4 larvae or young adults) is obtained by standard methods (e.g., bleaching).

-

Assay Preparation: Synchronized worms are washed off the NGM plates with M9 buffer.

-

Drug Exposure: A defined number of worms are transferred into the wells of a microtiter plate containing M9 buffer. Emodepside, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent-only control is included.[26]

-

Motility Quantification:

-

Data Analysis: The motility of treated worms is expressed as a percentage of the control group. IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

Conclusion

The mechanism of action of Emodepside is complex, involving the latrophilin receptor LAT-1 and culminating in the profound and direct activation of the SLO-1 potassium channel. This leads to neuromuscular paralysis and the death of the nematode. This distinct mode of action, differing from other major anthelmintic classes, makes Emodepside a critical component in combating drug-resistant nematode infections. Further research into the specific signaling intermediates between LAT-1 and SLO-1 will continue to refine our understanding of this potent anthelmintic and may reveal new targets for future drug development.

References

- 1. EMODEPSIDE AND SL0-1 POTASSIUM CHANNELS: A REVIEW: Review Hydra Special Experimental Parasitology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of two cyclooctadepsipeptides, PF1022A and emodepside, against anthelmintic-resistant nematodes in sheep and cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emodepside: the anthelmintic’s mode of action and toxicity [ouci.dntb.gov.ua]

- 5. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 6. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the novel anthelmintic emodepside on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum | Parasitology | Cambridge Core [cambridge.org]

- 14. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ifsc.usp.br [ifsc.usp.br]

- 22. journals.physiology.org [journals.physiology.org]

- 23. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 24. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. escholarship.org [escholarship.org]

From Nature to Novel Anthelmintics: A Technical Guide to the Discovery and Synthesis of Emodepside from PF1022A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, production, and semi-synthetic modification of the potent anthelmintic compound, emodepside (B1671223). We will delve into the fermentation process for its natural precursor, PF1022A, the detailed chemical synthesis of emodepside, and the intricate signaling pathways through which it exerts its effects on nematodes. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.

Discovery of the Natural Product PF1022A

The journey to emodepside began with the discovery of the natural product PF1022A. This cyclooctadepsipeptide is produced by the fungus Mycelia sterilia, a strain also identified as Rosellinia sp. This fungus was originally isolated from the leaves of the Japanese camellia (Camellia japonica). PF1022A exhibited significant anthelmintic properties, paving the way for the development of more potent semi-synthetic derivatives.

Production of PF1022A via Fermentation

The primary method for producing PF1022A is through submerged fermentation of Mycelia sterilia. The following sections detail the optimized media composition and culture conditions for maximizing the yield of this natural product.

Experimental Protocol: Fermentation of Mycelia sterilia for PF1022A Production

This protocol is based on optimized conditions for high-yield production of PF1022A.

2.1.1. Seed Culture Preparation

-

Slant Medium: A potato dextrose agar (B569324) (PDA) medium is used for maintaining the stock culture of Mycelia sterilia.

-

Inoculation: Inoculate the PDA slant with the cryopreserved Mycelia sterilia strain.

-

Incubation: Culture the slant at 25°C ± 1°C for 6 days.

-

Seed Medium: Prepare the seed medium with the composition detailed in Table 1.

-

Seed Culture Inoculation: Transfer a fresh culture of Mycelia sterilia from the slant into a 250 mL conical flask containing 25 mL of the seed medium.

-

Seed Culture Incubation: Incubate the seed culture at 25°C on a shaker at 250 rpm for 9 days.

2.1.2. Production Fermentation

-

Fermentation Medium: Prepare the fermentation medium with the composition detailed in Table 1.

-

Inoculation: Inoculate the fermentation medium with the seed culture.

-

Fermentation: Conduct the fermentation in a 250 mL conical flask with a 25 mL working volume. Maintain the temperature at 25°C and agitation at 250 rpm for 9 days.

-

Harvesting: After the fermentation period, the broth containing PF1022A is harvested for extraction and purification.

2.1.3. Extraction and Purification of PF1022A

While specific details from the searches are limited, a general approach for extracting lipophilic compounds like PF1022A from a fermentation broth would involve the following steps:

-

Mycelial Separation: Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction: Extract the mycelial cake and the filtered broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform.

-

Concentration: Concentrate the organic extract under reduced pressure.

-

Chromatographic Purification: Purify the crude extract using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system to yield pure PF1022A.

Data Presentation: Fermentation Media Composition and PF1022A Yield

| Component | Seed Medium (g/L) | Fermentation Medium (g/L) |

| Glucose | 20 | - |

| Soluble Corn Starch | 20 | - |

| Solid Malt Extract | - | 120 |

| Yeast Extract | 15 | 10 |

| Cottonseed Meal | 20 | 25 |

| Soybean Oil | - | 10 |

| Sodium Chloride | 2 | 2 |

| Magnesium Sulfate | 2 | 2 |

| Calcium Carbonate | 2 | 2 |

| pH | 6.0 | 6.0 |

| Yield of PF1022A | - | Up to 5540 µg/mL |

Table 1: Composition of Seed and Fermentation Media for PF1022A Production and Reported Yield.

Semi-Synthesis of Emodepside from PF1022A

Emodepside is a semi-synthetic derivative of PF1022A, created by modifying the two D-3-phenyllactyl residues. The synthesis involves the addition of a morpholine (B109124) ring to the para position of each phenyl group. This modification enhances the compound's anthelmintic activity and pharmacokinetic properties.

Experimental Workflow: Semi-Synthesis of Emodepside

The following diagram outlines the key steps in the semi-synthesis of emodepside from PF1022A.

Caption: Workflow for the semi-synthesis of emodepside from PF1022A.

Experimental Protocol: Semi-Synthesis of Emodepside

This protocol is a generalized procedure based on patent literature. Researchers should optimize the specific conditions for their laboratory setup.

Step 1: Nitration of PF1022A

-

Dissolve PF1022A in a suitable solvent such as acetic acid.

-

Cool the solution to 0-5°C.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by pouring it into ice water.

-

Extract the di-nitro-PF1022A product with an organic solvent.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

Step 2: Reduction of Di-nitro-PF1022A

-

Dissolve the di-nitro-PF1022A in a suitable solvent like ethanol (B145695) or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Catalytic Hydrogenation: Use hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).

-

Chemical Reduction: Use a reducing agent like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

-

-

Stir the reaction at room temperature until completion.

-

Filter off the catalyst (if used) and neutralize the reaction mixture.

-

Extract the di-amino-PF1022A product and purify it.

Step 3: Morpholine Ring Formation

-

Dissolve the di-amino-PF1022A in an appropriate solvent (e.g., acetonitrile, DMF).

-

Add a bis-electrophile such as bis(2-chloroethyl) ether.

-

Add a base (e.g., potassium carbonate, triethylamine) to facilitate the N,N-bis-alkylation.

-

Heat the reaction mixture at a temperature ranging from room temperature to 80°C for several hours.

-

Monitor the reaction for the formation of emodepside.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude emodepside by column chromatography to obtain the final product.

Data Presentation: Reagents and Yield for Emodepside Synthesis

| Reaction Step | Key Reagents and Conditions | Reported Overall Yield |

| Nitration | Nitric acid, Sulfuric acid, Acetic acid | A patent reported a 14% yield over 3 steps for a synthesis process.[1] |

| Reduction | Tin(II) chloride, Hydrochloric acid OR Hydrogen gas, Palladium on carbon | |

| Morpholine Ring Formation | Bis(2-chloroethyl) ether, Potassium carbonate, Acetonitrile, 15-80°C |

Table 2: Summary of Reagents and Conditions for the Semi-synthesis of Emodepside and Reported Yield.

Mechanism of Action: Emodepside's Signaling Pathway in Nematodes

Emodepside exerts its potent anthelmintic effects by targeting specific signaling pathways in nematodes, leading to paralysis and death. The primary targets are the latrophilin-like receptor (LAT-1) and the calcium-activated potassium channel (SLO-1).

Signaling Pathway Diagram

The following diagram illustrates the molecular mechanism of action of emodepside in nematodes.

Caption: Emodepside's dual mechanism of action in nematodes.

Detailed Description of the Signaling Pathway

Emodepside's mechanism of action is multifaceted and involves two primary targets:

-

Latrophilin Receptor (LAT-1): Emodepside binds to the presynaptic latrophilin receptor, LAT-1.[2] This binding event initiates a signal transduction cascade through the activation of a Gqα protein, which in turn activates phospholipase C-β.[2] Phospholipase C-β then leads to the mobilization of diacylglycerol (DAG). DAG is a crucial second messenger that activates UNC-13 and synaptobrevin, proteins essential for synaptic vesicle priming and fusion.[2] This ultimately results in the excessive release of an as-yet-unidentified neurotransmitter, which acts on postsynaptic receptors in the pharynx and somatic musculature, causing flaccid paralysis.[2]

-

SLO-1 Potassium Channel: Emodepside also directly or indirectly activates the SLO-1 calcium-activated potassium channel. This channel is expressed in both neurons and body wall muscles of nematodes. Activation of SLO-1 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and inhibiting neuronal firing and muscle contraction. This action of emodepside on SLO-1 is largely independent of the LAT-1 receptor and is critical for its effects on locomotion.

Conclusion

The journey from the natural product PF1022A, isolated from a fungus on camellia leaves, to the potent semi-synthetic anthelmintic emodepside is a compelling example of natural product-based drug discovery. The ability to produce PF1022A through fermentation and subsequently modify it chemically has provided a valuable therapeutic agent with a novel mechanism of action. This technical guide has provided a comprehensive overview of the key processes and scientific understanding behind emodepside, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and parasitology. Further research into optimizing the semi-synthesis of emodepside and fully elucidating its downstream signaling pathways will continue to be of significant interest.

References

An In-depth Technical Guide to the Physicochemical Properties of Emodepside Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Emodepside (B1671223) standard, a semi-synthetic cyclooctadepsipeptide anthelmintic. The information presented herein is intended to support research, development, and quality control activities involving this compound.

General Information

Emodepside is a derivative of PF1022A, a natural product isolated from the fungus Mycelia sterilia. It is effective against a broad spectrum of gastrointestinal nematodes and is used in veterinary medicine.[1][2][3] Its unique mechanism of action, targeting the latrophilin receptor and the SLO-1 potassium channel, makes it a subject of interest for potential human applications.[1][3]

Physicochemical Properties

The fundamental physicochemical properties of the Emodepside standard are summarized in the tables below. This data is crucial for understanding its behavior in various experimental and physiological conditions.

Table 1: General Physicochemical Properties of Emodepside

| Property | Value | Source(s) |

| Molecular Formula | C₆₀H₉₀N₆O₁₄ | [4][5][6] |

| Molecular Weight | 1119.39 g/mol | [4][5][6] |

| CAS Number | 155030-63-0 | [5][6] |

| Appearance | White to off-white or pale yellow powder/solid | [7] |

| Predicted Density | 1.104 g/cm³ | [5] |

Table 2: Solubility Profile of Emodepside

| Solvent | Solubility | Notes | Source(s) |

| Water (pH 7) | 5.2 mg/L | [8] | |

| DMSO | 31 mg/mL (27.69 mM) | Sonication is recommended | [5] |

| 10% DMSO + 90% Corn Oil | 3.3 mg/mL (2.95 mM) | Sonication is recommended | [5] |

Table 3: Partition Coefficient and Stability of Emodepside

| Property | Value | Conditions | Source(s) |

| LogP (Octanol/Water) | 4.9 | pH 7 | [8] |

| Storage (Powder) | -20°C for 3 years | [4][5] | |

| Storage (In Solvent) | -80°C for 1 year | [5] |

Polymorphism

Emodepside is known to exist in at least four different crystalline forms. Forms II, III, and IV have been identified as non-stoichiometric hydrates.[7] This polymorphism is a critical consideration for formulation development, as different forms can exhibit varying solubility, stability, and bioavailability. The characterization of these polymorphic forms is typically performed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[7][9][10][11][12] Due to the presence of these multiple forms and their hydrated nature, a single, sharp melting point for Emodepside is not observed. Instead, thermal analysis reveals complex profiles with transitions corresponding to dehydration and melting of the different polymorphs. A boiling point is not reported as the molecule is expected to decompose at high temperatures.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical parameters are outlined below. These methods are based on established pharmaceutical industry standards and can be adapted for the analysis of the Emodepside standard.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic "gold standard" method for LogP determination.

Methodology:

-

Preparation of Phases: Prepare a phosphate (B84403) buffer solution at pH 7.4 and n-octanol. Saturate the buffer with n-octanol and the n-octanol with the buffer by mixing them vigorously for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of Emodepside in a suitable solvent (e.g., DMSO) at a known concentration.

-

Partitioning: Add a small aliquot of the Emodepside stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and buffer phases.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.[13][14]

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of Emodepside in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the LogP value using the following equation: LogP = log₁₀ ([Emodepside]octanol / [Emodepside]aqueous)

Determination of Kinetic Solubility

This high-throughput method is suitable for the rapid assessment of solubility during early-stage drug discovery.[15][16][17][18][19]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Emodepside in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

-

Detection of Precipitation:

-

Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the presence of a precipitate.

-

Direct UV Assay: Alternatively, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.

-

-

Data Analysis: Compare the measurements to a calibration curve prepared from known concentrations of Emodepside to determine the highest concentration that remains in solution.

Mechanism of Action Signaling Pathway

Emodepside exerts its anthelmintic effect through a novel mechanism of action that involves the modulation of neurotransmission in nematodes. It primarily targets the presynaptic latrophilin receptor (LAT-1), a G-protein coupled receptor.[1] This interaction is thought to initiate a signaling cascade that ultimately leads to the activation of the SLO-1 potassium channel, resulting in hyperpolarization of the neuronal membrane and subsequent flaccid paralysis of the worm.[1]

References

- 1. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 2. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration | PLOS Pathogens [journals.plos.org]

- 3. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Emodepside | Parasite | TargetMol [targetmol.com]

- 6. Emodepside | C60H90N6O14 | CID 6918632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The study of different solid forms of Emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Emodepside [sitem.herts.ac.uk]

- 9. thermalsupport.com [thermalsupport.com]

- 10. tainstruments.com [tainstruments.com]

- 11. youtube.com [youtube.com]

- 12. shimadzu.com [shimadzu.com]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. enamine.net [enamine.net]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Emodepside: A Technical Guide to the Semi-Synthetic Cyclooctadepsipeptide Anthelmintic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside (B1671223) is a semi-synthetic derivative of PF1022A, a natural metabolite of the fungus Mycelia sterilia.[1] As a member of the cyclooctadepsipeptide class of compounds, it possesses a novel mechanism of action, rendering it effective against a broad spectrum of gastrointestinal nematodes, including strains resistant to other anthelmintic classes.[1][2] This technical guide provides an in-depth overview of emodepside, focusing on its synthesis, dual-target mechanism of action involving the latrophilin receptor and the SLO-1 potassium channel, and a summary of key experimental data and protocols relevant to its study and development.

Core Compound Characteristics

Emodepside is synthesized by attaching a morpholine (B109124) ring to the para position of each of the two D-phenyllactic acid residues of the parent compound, PF1022A.[3][4] This modification enhances its anthelmintic properties.[5]

| Property | Value | Reference |

| Molecular Formula | C60H90N6O14 | [6] |

| Molecular Weight | 1119.39 g/mol | [6] |

| LogP (octanol/water) | 4.9 (pH 7) | [6] |

| Water Solubility | 5.2 mg/L (pH 7) | [6] |

Mechanism of Action

Emodepside exerts its paralytic effect on nematodes through a unique dual-target mechanism, engaging both a G-protein coupled receptor and an ion channel. This multifaceted approach is believed to contribute to its broad efficacy and ability to overcome resistance to other anthelmintics.[7][8]

The Latrophilin Receptor (LAT-1) Signaling Pathway

In the nematode pharynx, emodepside binds to the presynaptic latrophilin receptor (LAT-1), a Gq-protein coupled receptor.[1][9] This binding event initiates a signaling cascade that leads to the release of an unidentified inhibitory neurotransmitter, resulting in the paralysis of the pharyngeal muscles and cessation of feeding.[1]

Figure 1: Emodepside's signaling pathway via the LAT-1 receptor in the nematode pharynx.

The SLO-1 Potassium Channel

Emodepside also directly or indirectly activates SLO-1, a large-conductance Ca2+-activated potassium channel, on body wall muscle and neurons.[10][11] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[12] The hyperpolarized state inhibits neuronal firing and muscle contraction, leading to flaccid paralysis of the nematode.[8][12] This pathway is considered essential for emodepside's effects on locomotion and reproduction.[11]

Figure 2: Emodepside's mechanism of action via the SLO-1 potassium channel.

Quantitative Efficacy Data

Emodepside has demonstrated potent activity against a wide range of nematode species, including larval and adult stages.

Table 1: In Vitro Activity of Emodepside (IC50 Values)

| Nematode Species | Life Stage | Incubation Time | IC50 (µM) | Reference |

| Trichuris muris | L1 Larvae | 24 h | 3.7 | [1] |

| Trichuris muris | Adult | 24 h | < 0.3 | [1] |

| Ancylostoma ceylanicum | Adult | 24 h | < 0.005 | [1] |

| Necator americanus | Adult | 24 h | < 0.005 | [1] |

| Heligmosomoides polygyrus | L3 Larvae | 24 h | < 1.0 | [1] |

| Strongyloides ratti | L3 Larvae | 24 h | < 1.0 | [1] |

| Brugia malayi (Adult) | - | 60 min | 0.447 | [8] |

Table 2: In Vivo Efficacy of Emodepside

| Host | Nematode Species | Dose (mg/kg, oral) | Efficacy (Worm Burden Reduction) | ED50 (mg/kg) | Reference |

| Mouse | Trichuris muris | 2.5 | 69.6% | 1.2 | [1] |

| Mouse | Trichuris muris | 10 | 85.9% | 1.2 | [1] |

| Mouse | Trichuris muris | 75 | 100% | 1.2 | [1] |

| Hamster | Ancylostoma ceylanicum | 2.5 | 100% | - | [1] |

| Hamster | Necator americanus | 2.5 | 100% | - | [1] |

| Hamster | Necator americanus | 10 | 100% | - | [1] |

| Dog | Trichuris vulpis | 0.5 - 2.0 | Highly effective | - | [13] |

| Cat | Toxocara cati | 3.0 (topical) | 100% | - | [14] |

Table 3: Human Clinical Trial Efficacy

| Condition | Dose | Comparator | Cure Rate (Emodepside) | Cure Rate (Comparator) | Reference |

| Trichuris trichiura (Whipworm) | 5 mg | Albendazole | 85% | 17% | [7] |

Pharmacokinetic Profiles

The pharmacokinetic properties of emodepside have been studied in several species, including humans. It is characterized by rapid absorption and a very long terminal half-life.

Table 4: Pharmacokinetic Parameters of Emodepside

| Species | Formulation | Dose | Cmax | Tmax (median) | Terminal Half-life | Reference |

| Human | Liquid (fasting) | 1 - 40 mg | Dose-proportional | Shorter than tablet | > 500 hours | [9] |

| Human | IR Tablet (fasting) | 5 mg / 20 mg | Less than dose-proportional | Longer than liquid | > 500 hours | [9] |

| Dog | Oral | 1 mg/kg | - | - | Median: 33.2 - 66.3 hours | [15] |

| Rat | Oral | - | - | - | - | [16] |

| Cat | Topical | 3 mg/kg | - | - | - | [14] |

Note: Cmax and Tmax values vary significantly with formulation and feeding status. IR = Immediate Release.

Toxicology and Safety

Emodepside is generally well-tolerated, though some adverse effects have been noted, particularly at higher doses.

Table 5: Safety and Toxicology Data

| Study Type | Species | NOAEL (No Observed Adverse Effect Level) | Key Findings | Reference |

| 4-week repeat oral dose | Dog, Rat | 5 mg/kg/day | - | [17] |

| Acute administration (fasted) | Rat | 10 mg/kg (for nervous system effects) | - | [17] |

| Human Phase I | Human | Well-tolerated up to 40 mg single dose | Main adverse effects: mild, transient visual disturbances. | [7][9] |

| MDR1-mutant animals | Dog | - | Animals with the P-glycoprotein defect may exhibit neurological symptoms. | [7] |

Experimental Protocols

The following sections provide summaries of methodologies for key experiments used in the evaluation of emodepside.

Semi-Synthesis of Emodepside from PF1022A

The synthesis of emodepside from its natural precursor, PF1022A, is a multi-step process. While specific industrial protocols are proprietary, published patent literature outlines the general chemical strategy.

Principle: The core process involves the chemical modification of the two D-phenyllactic acid units within the PF1022A macrocycle to introduce morpholine rings at the para-positions.

Generalized Steps:

-

Nitration: PF1022A is subjected to nitration to introduce nitro groups at the para-position of the phenyl rings.

-

Reduction: The nitro groups are then reduced to form aniline (B41778) (amino) groups.

-

N,N-bis-alkylation: The aniline groups are reacted with a suitable ethereal bis-electrophile (e.g., containing Cl, Br, OTs, or OMs leaving groups) or undergo reductive amination with an appropriate aldehyde to construct the morpholine rings.[18]

-

Purification: The final product, emodepside, is purified, often via crystallization, to remove unreacted starting materials and byproducts.[18]

Note: Alternative "green chemistry" approaches that are chromatography-free and precious metal-free have also been developed.[18]

In Vitro Anthelmintic Activity Assay (Adult Worm Motility)

This protocol is a generalized method for assessing the direct effect of emodepside on the viability and motility of adult nematodes.

Materials:

-

Adult nematodes (e.g., H. polygyrus, A. ceylanicum)

-

24-well culture plates

-

Culture medium (e.g., RPMI-1640 supplemented with antibiotics)

-

Emodepside stock solution (in DMSO)

-

Solvent control (DMSO)

-

Positive control (e.g., Levamisole)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Worm Collection: Collect adult worms from the intestines of infected host animals (e.g., mice, hamsters) at the appropriate time post-infection.

-

Washing: Wash the worms several times in pre-warmed culture medium to remove host debris.

-

Assay Setup: To each well of a 24-well plate, add 2.5 mL of culture medium. Place 3-4 adult worms into each well.

-

Compound Addition: Prepare serial dilutions of emodepside in culture medium from the stock solution. Add the diluted compound to the appropriate wells. Include wells for solvent control (medium with DMSO) and positive control.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.

-

Motility Scoring: At specified time points (e.g., 24, 48, 72 hours), examine the worms under an inverted microscope. Score their motility/viability based on a predefined scale (e.g., 3 = normal movement, 2 = reduced movement, 1 = severely reduced movement/twitching only, 0 = dead/no movement).

-

Data Analysis: Calculate the mean score for each concentration. Determine the IC50 value (the concentration that inhibits motility by 50%) using appropriate software (e.g., GraphPad Prism).[1]

Figure 3: General experimental workflow for an in vitro adult worm motility assay.

In Vivo Efficacy Testing in a Rodent Model (e.g., T. muris in Mice)

This protocol outlines the assessment of emodepside's efficacy in reducing worm burdens in an infected animal model.

Materials:

-

Laboratory mice

-

Infective T. muris eggs

-

Emodepside formulation for oral gavage

-

Vehicle control

-

Gavage needles

-

Cages with raised mesh floors for feces collection

-

Dissection tools

Procedure:

-

Infection: Infect mice with a standardized number of embryonated T. muris eggs via oral gavage.

-

Acclimatization: Allow the infection to establish for the required period (e.g., 6 weeks).

-

Grouping: Randomly assign infected mice to treatment groups (e.g., vehicle control, emodepside at 2.5, 10, 75 mg/kg). Typically use 5-10 mice per group.

-

Treatment: Administer a single oral dose of the emodepside formulation or vehicle to the respective groups.

-

Feces Collection: For worm expulsion rate (WER) studies, collect all feces passed by each mouse for 72 hours post-treatment and count the expelled worms.

-

Necropsy: At a predetermined time point (e.g., 7 days post-treatment), euthanize the mice.

-

Worm Burden Count: Dissect the relevant section of the gastrointestinal tract (e.g., cecum and colon for T. muris) and carefully count the number of remaining worms.

-

Data Analysis: Calculate the mean worm burden for each group. Determine the percentage Worm Burden Reduction (WBR) for each treatment group relative to the vehicle control group. Calculate the ED50 (effective dose to reduce worm burden by 50%) using statistical software.[1]

Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This method is used to directly measure the effect of emodepside on the function of heterologously expressed ion channels like SLO-1.

Principle: The gene for a specific nematode SLO-1 channel is expressed in Xenopus oocytes. Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set voltage and measure the ionic currents flowing through the expressed channels.

Generalized Steps:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog.

-

cRNA Injection: Inject the oocytes with cRNA encoding the nematode SLO-1 channel of interest.

-

Incubation: Incubate the oocytes for several days to allow for channel protein expression in the cell membrane.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber perfused with a specific buffer solution.

-

Insert two microelectrodes (one for voltage sensing, one for current injection) into the oocyte.

-

Using a voltage-clamp amplifier, hold the membrane potential at a set value (e.g., -60mV) and apply voltage steps to elicit channel opening (e.g., steps from -100mV to +90mV).

-

Record the baseline currents.

-

-

Compound Application: Perfuse the chamber with a solution containing emodepside (e.g., 100 nM).

-

Post-Compound Recording: After a set incubation time (e.g., 12 minutes), repeat the voltage-step protocol and record the currents in the presence of emodepside.

-

Data Analysis: Compare the current amplitudes and voltage-activation profiles before and after emodepside application to determine its effect (e.g., enhancement of current, shift in activation voltage).[19]

Conclusion

Emodepside stands out as a significant anthelmintic agent due to its novel dual-target mechanism of action, which confers a broad spectrum of activity and the ability to overcome resistance to established drug classes. Its potent efficacy has been demonstrated in extensive preclinical in vitro and in vivo models and is now being validated in human clinical trials for neglected tropical diseases. The data presented in this guide underscore its potential as a next-generation treatment for parasitic nematode infections. Further research into its complex interaction with SLO-1 channels and the full scope of its clinical applications will be crucial for maximizing its therapeutic impact in both veterinary and human medicine.

References

- 1. Evaluation of emodepside in laboratory models of human intestinal nematode and schistosome infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Influence of the cyclooctadepsipeptides PF1022A and PF1022E as natural products on the design of semi-synthetic anthelmintics such as emodepside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fecal Baermann | VCA Animal Hospitals [vcahospitals.com]

- 7. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 8. Diethylcarbamazine mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Safety, tolerability and pharmacokinetics of emodepside, a potential novel treatment for onchocerciasis (river blindness), in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emodepside targets SLO-1 channels of Onchocerca ochengi and induces broad anthelmintic effects in a bovine model of onchocerciasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [dr.lib.iastate.edu]

- 12. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of emodepside as a possible adulticidal treatment for human onchocerciasis—The fruit of a successful industrial–academic collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 15. Emodepside: the anthelmintic's mode of action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dndi.org [dndi.org]

- 17. Emodepside | DNDi [dndi.org]

- 18. EP4538282A1 - Synthesis of emodepside - Google Patents [patents.google.com]

- 19. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]

Emodepside in Nematodes: A Technical Guide to Its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular targets of Emodepside, a broad-spectrum anthelmintic agent. It details the primary protein interactions, downstream signaling effects, quantitative pharmacological data, and key experimental methodologies used to elucidate its mechanism of action.

Primary Biological Target: The SLO-1 Potassium Channel

The principal target of Emodepside in nematodes is the SLO-1 channel , a large-conductance, calcium-activated potassium (BK) channel.[1][2][3][4] Genetic and electrophysiological studies have conclusively demonstrated that Emodepside directly interacts with and opens the SLO-1 channel.[2][5] This interaction is critical for the drug's anthelmintic effect, as nematodes with loss-of-function mutations in the slo-1 gene exhibit high levels of resistance to Emodepside.[2][5][6]

The activation of SLO-1 channels by Emodepside occurs at presynaptic terminals of neuromuscular junctions and in the muscle cells themselves.[3][7] This leads to a significant efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The resulting hyperpolarization suppresses neuronal firing and muscle contraction, leading to the characteristic flaccid paralysis, inhibition of feeding (pharyngeal pumping), and cessation of egg-laying observed in treated nematodes.[3][8]

While SLO-1 is the primary target for locomotor effects, another receptor, the latrophilin-like receptor LAT-1 , is involved in mediating Emodepside's effects on the pharyngeal system.[3][8] However, nematodes lacking LAT-1 remain susceptible to the drug's paralytic effects on body wall muscle, underscoring the central role of SLO-1.[8]

Signaling Pathway and Mechanism of Action

Emodepside's interaction with SLO-1 is upstream of the synaptic vesicle fusion machinery. By opening SLO-1 channels, Emodepside causes presynaptic hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated calcium channels (CaV), leading to a reduction in Ca2+ influx. Since neurotransmitter release is a calcium-dependent process mediated by the SNARE complex (including syntaxin (B1175090) and SNAP-25), the reduction in intracellular calcium leads to decreased synaptic vesicle exocytosis and a subsequent reduction in neurotransmitter release at the neuromuscular junction. This ultimately results in muscle paralysis.

A genetic interaction has been demonstrated where mutations in slo-1 can suppress the restrictive neurotransmitter release phenotype of a syntaxin (unc-64) mutant, confirming that SLO-1 functionally regulates the synaptic vesicle release process.[9]

Quantitative Pharmacological Data

The sensitivity of nematode SLO-1 channels to Emodepside has been quantified in various species using heterologous expression systems. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Nematode Species | Target/Assay | Value (µM) | Notes |

| Onchocerca volvulus (splice variants) | SLO-1 Channel (expressed in Xenopus oocytes) | EC₅₀: ~7.8 | Average EC₅₀ across several splice variants.[10] |

| Trichuris muris (adult) | In vitro viability | IC₅₀: < 0.3 | Value after 24 hours of exposure.[9] |

| Ancylostoma ceylanicum (adult) | In vitro viability | IC₅₀: < 0.005 | Value after 24 hours of exposure.[9] |

| Necator americanus (adult) | In vitro viability | IC₅₀: < 0.005 | Value after 24 hours of exposure.[9] |

| Heligmosomoides polygyrus (adult) | In vitro viability | IC₅₀: 0.2 - 0.8 | Range observed.[9] |

| Strongyloides ratti (adult) | In vitro viability | IC₅₀: 0.2 - 0.8 | Range observed.[9] |

| Trichuris muris (L1 larvae) | In vitro viability | IC₅₀: 3.7 | Value after 24 hours of exposure.[9] |

| Caenorhabditis elegans | SLO-1 Channel (expressed in HEK293 cells) | 100 nM (+73% facilitation) | Concentration used to demonstrate strong facilitation of current.[1] |

Key Experimental Protocols

The mechanism of Emodepside has been elucidated through several key experimental approaches. Detailed methodologies for two primary techniques are provided below.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus laevis Oocytes

This technique is used to directly measure the effect of Emodepside on the function of SLO-1 ion channels expressed heterologously in Xenopus oocytes.

Methodology:

-

cRNA Preparation:

-

The full-length coding sequence of the nematode slo-1 gene is cloned into a suitable transcription vector (e.g., pGEM).

-

The plasmid is linearized downstream of the coding sequence using a restriction enzyme.

-

Capped complementary RNA (cRNA) is synthesized in vitro using a commercial kit (e.g., mMESSAGE mMACHINE™) with the appropriate RNA polymerase (T7, SP6).

-

The integrity and concentration of the synthesized cRNA are verified using gel electrophoresis and spectrophotometry.

-

-

Oocyte Preparation and Microinjection:

-

Oocytes (stage V-VI) are surgically harvested from a female Xenopus laevis frog.

-

Follicular layers are removed by incubation with collagenase in a calcium-free solution.

-

Healthy oocytes are selected and injected with approximately 50 nL of the slo-1 cRNA solution (at a concentration of ~0.5-1.0 µg/µL).

-

Injected oocytes are incubated for 2-7 days at 18°C in a Modified Barth's Solution (MBS) to allow for channel expression.

-

-

Electrophysiological Recording:

-

An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., OR2 medium: 88 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4).[10]

-

The oocyte is impaled with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential, typically -60 mV or -80 mV.[10][11]

-

To measure channel activity, a series of voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments for 500 ms) are applied.[10]

-

After recording baseline currents, the oocyte is perfused with the recording solution containing Emodepside at various concentrations.

-

The voltage-step protocol is repeated, and the resulting currents are recorded to determine the effect of the compound on channel activation, generating data for concentration-response curves.

-

C. elegans Motility (Paralysis) Assay

This in vivo assay assesses the effect of Emodepside on the locomotor activity of the whole organism.

Methodology:

-

Worm and Plate Preparation:

-

Age-synchronous populations of C. elegans are prepared (typically by bleaching gravid adults to isolate eggs) and grown to the desired stage (e.g., L4 or young adult) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

Assay plates are prepared by adding Emodepside (dissolved in a suitable solvent like DMSO or ethanol) to the molten NGM agar (B569324) before pouring, or by adding it to the surface of solidified plates. A solvent-only control is always included.

-

-

Paralysis Assay:

-

A defined number of synchronized worms (e.g., 20-30) are transferred to the center of each control and Emodepside-containing plate.

-

The plates are incubated at a standard temperature (e.g., 20°C).

-

At regular time intervals (e.g., every hour for 6 hours), the worms are scored for paralysis.

-

Paralysis is typically defined as the inability to move the body, even when prodded with a platinum wire pick. Head-only movement is often scored as paralyzed.

-

The percentage of paralyzed worms is calculated for each concentration and time point to generate dose-response and time-course curves.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for target identification and validation in the study of Emodepside.

References

- 1. The Cyclooctadepsipeptide Anthelmintic Emodepside Differentially Modulates Nematode, Insect and Human Calcium-Activated Potassium (SLO) Channel Alpha Subunits | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. Characterization of the Ca2+-Gated and Voltage-Dependent K+-Channel Slo-1 of Nematodes and Its Interaction with Emodepside | PLOS Neglected Tropical Diseases [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The SLO-1 BK channel of Caenorhabditis elegans is critical for muscle function and is involved in dystrophin-dependent muscle dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Emodepside: the anthelmintic’s mode of action and toxicity [frontiersin.org]

- 9. SLO-1 potassium channels control quantal content of neurotransmitter release at the C. elegans neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of Emodepside on Single-Channel Properties of Onchocerca volvulus SLO-1A (BK) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Emodepside's Interaction with the SLO-1 Potassium Channel: A Technical Guide

This guide provides an in-depth analysis of the molecular interaction between the anthelmintic drug emodepside (B1671223) and the Slack-like (SLO-1) potassium channel, a key target for its biological activity. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways.

Overview of the Emodepside-SLO-1 Interaction

Emodepside is a semi-synthetic endo-depsipeptide that exhibits potent anthelmintic properties against a broad spectrum of gastrointestinal nematodes. Its primary mechanism of action involves targeting the SLO-1 potassium channel, a member of the family of calcium-activated potassium channels. This interaction leads to the opening of the channel, resulting in an influx of potassium ions that hyperpolarizes the nerve and muscle cells of the parasite. This hyperpolarization causes a cessation of muscle contraction, leading to paralysis and eventual death of the nematode. The selectivity of emodepside for nematode SLO-1 channels over their mammalian counterparts contributes to its favorable safety profile.

Quantitative Analysis of Emodepside's Effect

The potency of emodepside on SLO-1 channels has been quantified in various nematode species using electrophysiological techniques. The half-maximal effective concentration (EC50) values are summarized below.

| Species | Channel | Experimental System | EC50 (nM) | Reference |

| Caenorhabditis elegans | Ce-SLO-1 | Xenopus oocytes | 1-10 | |

| Caenorhabditis elegans | Ce-SLO-1 | Body wall muscle strips | ~1 | |

| Haemonchus contortus | Hc-SLO-1 | Not Specified | ~21.7 | |

| Ancylostoma caninum | Ac-SLO-1 | Xenopus oocytes | 10-100 | |

| Cooperia oncophora | Co-SLO-1 | Not Specified | ~21.7 |

Experimental Protocols

The investigation of emodepside's interaction with SLO-1 channels primarily relies on electrophysiological and molecular biology techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

This is a widely used method to study the function of ion channels in a heterologous expression system.

-

Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated using collagenase treatment.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific SLO-1 channel subunit of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression on the plasma membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a high-potassium solution (e.g., 3 M KCl). One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.

-

Drug Application: Emodepside is applied to the bath solution at varying concentrations to determine its effect on the SLO-1 channel currents. The resulting current-voltage relationships are analyzed to calculate parameters such as EC50.

Body Wall Muscle Strip Assay

This ex vivo technique allows for the study of emodepside's effect on the native neuromuscular system of the nematode.

-

Preparation: Adult nematodes are dissected to isolate the body wall, which primarily consists of muscle tissue.

-

Mounting: The muscle strip is mounted in a chamber that allows for the measurement of muscle tension or contraction.

-

Drug Perfusion: The preparation is perfused with a saline solution containing different concentrations of emodepside.

-

Data Acquisition: Changes in muscle tension or contractile activity are recorded and analyzed to assess the paralytic effect of the drug.

Visualizing the Molecular and Experimental Landscape

The following diagrams illustrate the key pathways and workflows associated with the emodepside-SLO-1 interaction.

Caption: Proposed signaling pathway of emodepside's action on the nematode SLO-1 channel.

Caption: A typical experimental workflow for studying the emodepside-SLO-1 interaction using TEVC.

Caption: The logical relationship between SLO-1 mutations and emodepside resistance.

The Role of Latrophilin-like Receptors

Recent studies have suggested that the action of emodepside on SLO-1 channels may be mediated or modulated by latrophilin-like receptors. In C. elegans, the latrophilin receptor LAT-1 is required for the full potency of emodepside. It is hypothesized that emodepside may first bind to LAT-1, which then facilitates the activation of the nearby SLO-1 channel. This potential tripartite interaction involving emodepside, LAT-1, and SLO-1 adds a layer of complexity to the drug's mechanism of action and is an active area of research.

Conclusion

Emodepside exerts its anthelmintic effects through the potent and selective activation of the nematode SLO-1 potassium channel. This interaction has been quantitatively characterized, and the underlying experimental methodologies are well-established. The emergence of resistance linked to mutations in the slo-1 gene underscores the critical role of this channel as the drug's primary target. Future research, particularly into the role of accessory proteins like latrophilin, will further elucidate the intricacies of this important drug-target interaction and may pave the way for the development of novel anthelmintics.

The Role of the Latrophilin Receptor in Emodepside's Anthelmintic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emodepside (B1671223), a semi-synthetic cyclooctadepsipeptide, is a potent anthelmintic with a novel mechanism of action that circumvents resistance to conventional drugs. A key molecular target in its paralytic effect on nematodes is the latrophilin (LAT) receptor, a G protein-coupled receptor (GPCR) located on presynaptic nerve terminals. This technical guide provides an in-depth analysis of the critical role of the latrophilin receptor in mediating the effects of Emodepside. It details the downstream signaling cascade, presents quantitative data from key studies, outlines experimental protocols for investigating this interaction, and provides visual representations of the underlying molecular and experimental workflows.

Introduction

The emergence of anthelmintic resistance is a significant threat to both human and animal health. Emodepside represents a crucial development in combating parasitic nematode infections due to its unique mode of action.[1] While it is now understood that Emodepside has a dual mechanism, also targeting the SLO-1 potassium channel, its interaction with the latrophilin receptor is a primary initiating event, particularly in the paralysis of the pharynx.[2][3] This document serves as a comprehensive resource for researchers aiming to understand and investigate the Emodepside-latrophilin interaction.

Mechanism of Action: The Latrophilin Signaling Pathway

Emodepside's anthelmintic activity is initiated by its binding to the nematode latrophilin receptor, specifically the LAT-1 subtype in model organisms like Caenorhabditis elegans.[4] This interaction triggers a canonical Gq protein-coupled signaling cascade within the presynaptic neuron.[5][6]

The binding of Emodepside to LAT-1 activates the Gq alpha subunit, which in turn stimulates phospholipase C-beta (PLCβ).[5] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] DAG is the key effector in this pathway, activating downstream proteins crucial for synaptic vesicle fusion, including UNC-13 and synaptobrevin.[5] This ultimately leads to an excessive and uncontrolled release of a currently unidentified inhibitory neurotransmitter at the neuromuscular junction.[5][6] The subsequent hyperpolarization of the postsynaptic muscle cell results in flaccid paralysis of the pharynx and somatic musculature, leading to cessation of feeding and eventual death of the nematode.[5][6]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of Emodepside, particularly in relation to latrophilin receptor function.

Table 1: In Vitro Efficacy of Emodepside on C. elegans

| Parameter | Value | Organism/System | Reference |

| Locomotion (Body Bends) | |||

| Adult IC₅₀ | 3.7 nM | C. elegans | [3] |

| L4 Larvae IC₅₀ | 13.4 nM | C. elegans | [3] |

| Pharyngeal Pumping | |||

| Inhibition Concentration | 100 nM | C. elegans | [6] |

| Egg-Laying | |||

| Inhibition Concentration | 500 nM | C. elegans | [3] |

Table 2: Electrophysiological Effects of Emodepside on Ascaris suum

| Parameter | Concentration | Effect | Reference |

| Membrane Hyperpolarization | 1 µM | Significant hyperpolarization | [5] |

| Membrane Hyperpolarization | 10 µM | Increased hyperpolarization compared to 1 µM | [2][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to elucidate the role of the latrophilin receptor in Emodepside's effects.

C. elegans Mutagenesis Screen for Emodepside Resistance

This protocol is designed to identify genes involved in Emodepside's mechanism of action by selecting for resistant mutants.

Objective: To isolate C. elegans mutants that are resistant to the paralytic effects of Emodepside.

Materials:

-

Wild-type (N2) C. elegans

-

NGM (Nematode Growth Medium) agar (B569324) plates

-

E. coli OP50

-

Ethyl methanesulfonate (B1217627) (EMS)

-

M9 buffer

-

Emodepside stock solution

Protocol:

-

Mutagenesis: Synchronize a population of wild-type N2 worms to the L4 larval stage. Expose the L4 worms to 50 mM EMS in M9 buffer for 4 hours at 20°C with gentle rocking.

-

Recovery: Wash the mutagenized worms three times with M9 buffer to remove the EMS. Plate the worms on NGM plates seeded with E. coli OP50 and allow them to recover and lay eggs (F1 generation).

-

F1 Generation: After 2-3 days, harvest the F1 progeny and allow them to self-fertilize to produce the F2 generation.

-

Selection: Plate the F2 generation onto NGM plates containing a concentration of Emodepside known to cause paralysis in wild-type worms (e.g., 100 nM).

-

Identification of Mutants: Screen the plates for worms that are motile and exhibit normal pharyngeal pumping in the presence of Emodepside. These are the resistant mutants.

-

Isolation and Characterization: Isolate the resistant mutants to individual plates to establish stable lines. The mutated gene can then be identified through genetic mapping and sequencing.[1][7]

RNA Interference (RNAi) Knockdown of lat-1 and lat-2 in C. elegans

This protocol utilizes RNAi to specifically silence the expression of latrophilin receptor genes to assess their contribution to Emodepside's effects.

Objective: To determine the necessity of lat-1 and lat-2 for Emodepside-induced paralysis.

Materials:

-

C. elegans (wild-type N2)

-

RNAi feeding vectors (e.g., L4440) containing target gene sequences (lat-1, lat-2)

-

E. coli HT115(DE3) strain

-

NGM plates containing ampicillin (B1664943) and IPTG

Protocol:

-

Bacterial Culture: Transform E. coli HT115(DE3) with the L4440 vector containing the lat-1 or lat-2 gene fragment. Grow the transformed bacteria in LB broth with ampicillin.

-

Plate Preparation: Seed NGM plates containing ampicillin and 1 mM IPTG with the cultured bacteria. IPTG induces the expression of the double-stranded RNA (dsRNA).

-

RNAi Treatment: Place synchronized L4 C. elegans onto the RNAi plates. The worms will feed on the bacteria, ingesting the dsRNA.

Heterologous Expression of Latrophilin in Xenopus Oocytes and Electrophysiological Recording

This protocol allows for the functional characterization of the latrophilin receptor in a controlled environment.

Objective: To express the nematode latrophilin receptor in Xenopus oocytes and measure Emodepside-induced changes in membrane potential.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the nematode latrophilin receptor (e.g., H. contortus LAT-1)

-

Microinjection setup

-

Two-electrode voltage-clamp (TEVC) or patch-clamp setup

-

Recording solution (e.g., Barth's solution)

-

Emodepside solution

Protocol:

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.

-

cRNA Injection: Microinject the cRNA encoding the latrophilin receptor into the cytoplasm of the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes for TEVC recording.

-

Emodepside Application: After establishing a stable baseline recording, perfuse the oocyte with a solution containing Emodepside at the desired concentration.

-

Data Acquisition: Record changes in membrane current or potential in response to Emodepside application. An inward current or depolarization would be indicative of receptor activation and subsequent ion channel opening.[9][10]

Calcium Imaging in HEK293 Cells Expressing Latrophilin

This protocol is used to visualize the intracellular signaling events downstream of latrophilin receptor activation.

Objective: To measure changes in intracellular calcium concentration in response to Emodepside in HEK293 cells expressing the latrophilin receptor.

Materials:

-

HEK293 cells

-

Expression vector containing the nematode latrophilin receptor cDNA

-

Transfection reagent

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Fluorescence microscope with a calcium imaging system

-

Recording buffer

-

Emodepside solution

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with the latrophilin receptor expression vector. Allow 24-48 hours for receptor expression.

-

Dye Loading: Incubate the transfected cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at room temperature.

-

Imaging: Mount the coverslip with the cells onto the stage of the fluorescence microscope. Perfuse the cells with the recording buffer.

-

Emodepside Stimulation: After recording a stable baseline fluorescence, apply Emodepside to the cells.

-

Data Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, confirming the activation of the Gq signaling pathway.[11][12]

The Interplay with the SLO-1 Potassium Channel

While the latrophilin receptor is a key target, it is not the sole mediator of Emodepside's effects. Genetic screens in C. elegans have identified the SLO-1 calcium-activated potassium channel as another critical target.[3] Mutants lacking functional SLO-1 are highly resistant to Emodepside's effects on both locomotion and pharyngeal pumping, a more severe resistance phenotype than that observed in lat-1 mutants.[3]

The current model suggests a dual mechanism of action:

-

Latrophilin-Dependent Pathway: Primarily responsible for the paralysis of the pharynx through the Gq signaling cascade and subsequent neurotransmitter release.[2]

-

SLO-1 Dependent Pathway: Emodepside can also directly or indirectly activate SLO-1 channels, leading to hyperpolarization of neurons and muscle cells, which contributes to the inhibition of locomotion and egg-laying.[13][14]

The precise nature of the interaction between the latrophilin and SLO-1 pathways is still under investigation. It is possible that the latrophilin pathway modulates the activity of SLO-1 channels, or that they represent two parallel pathways that converge to produce the full anthelmintic effect of Emodepside.

Conclusion

The latrophilin receptor plays a pivotal and initiating role in the anthelmintic action of Emodepside. Its activation triggers a well-defined Gq-mediated signaling cascade that leads to the paralysis of essential nematode functions, most notably pharyngeal pumping. The experimental protocols detailed in this guide provide a framework for further investigation into this complex and important drug-receptor interaction. A thorough understanding of the interplay between the latrophilin and SLO-1 pathways will be crucial for the development of next-generation anthelmintics and for managing the growing challenge of drug resistance in parasitic nematodes.

References

- 1. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of the anthelmintic emodepside at the neuromuscular junction of the parasitic nematode Ascaris suum | Parasitology | Cambridge Core [cambridge.org]

- 3. Effects of the novel anthelmintic emodepside on the locomotion, egg-laying behaviour and development of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. On the mode of action of emodepside: slow effects on membrane potential and voltage-activated currents in Ascaris suum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Toxicity of the Anthelmintic Emodepside Revealed by Heterologous Expression of Human KCNMA1 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural variation in Caenorhabditis elegans responses to the anthelmintic emodepside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA Interference in Caenorhabditis Elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Protein Expression in the Xenopus Oocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. brainvta.tech [brainvta.tech]

- 12. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electrophysiological Properties of Ion Channels in Ascaris suum Tissue Incorporated into Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Emodepside Standard Solution for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Emodepside standard solutions for quantitative analysis by High-Performance Liquid Chromatography (HPLC). Following these guidelines will ensure the accuracy, precision, and reliability of analytical results.

Introduction

Emodepside is a semi-synthetic cyclooctadepsipeptide with broad-spectrum anthelmintic activity. Accurate quantification of Emodepside in various matrices is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose. The preparation of accurate and precise standard solutions is a critical prerequisite for reliable HPLC analysis. This protocol outlines the necessary steps for the preparation of Emodepside standard solutions, including the preparation of a stock solution and a series of working standards for the generation of a calibration curve.

Materials and Reagents

| Material/Reagent | Specification |

| Emodepside Reference Standard | Purity ≥95% |

| Dimethyl sulfoxide (B87167) (DMSO) | HPLC Grade, ≥99.9% |

| Acetonitrile (B52724) (ACN) | HPLC Grade, ≥99.9% |

| Water | HPLC Grade or Milli-Q |

| Trifluoroacetic acid (TFA) | HPLC Grade, ≥99.5% |

| Volumetric flasks (Class A) | 10 mL, 25 mL, 50 mL, 100 mL |

| Pipettes (Calibrated) | Various sizes |

| Analytical balance | Readable to 0.01 mg |

| Syringe filters | 0.22 µm, PTFE or other suitable material |

Experimental Protocols

Preparation of Mobile Phase

A common mobile phase for the HPLC analysis of cyclodepsipeptides like Emodepside on a C18 column is a gradient of water and acetonitrile with an acidic modifier.

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

Protocol:

-

To prepare Mobile Phase A, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly.

-

To prepare Mobile Phase B, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly.

-

Degas both mobile phases before use by sonication or vacuum filtration.

Preparation of Emodepside Stock Standard Solution (1 mg/mL)

Protocol:

-

Accurately weigh approximately 10 mg of the Emodepside reference standard into a clean, dry 10 mL Class A volumetric flask. Record the exact weight.

-

Add approximately 7 mL of HPLC-grade DMSO to the volumetric flask.

-

Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Emodepside.

-

Allow the solution to return to room temperature.

-

Add DMSO to the flask to bring the volume to the 10 mL mark.

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-